molecular formula C15H24ClNO2 B1487833 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-68-7

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1487833
CAS RN: 1220018-68-7
M. Wt: 285.81 g/mol
InChI Key: FTCMPMQRDFQHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride (2-MBEHP) is a synthetic compound that has been used in scientific research for various applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Sigma Receptor Imaging in Breast Cancer

A study by Caveliers et al. (2002) explored the use of a compound similar to 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for sigma receptor scintigraphy in breast cancer detection. The compound was investigated for its ability to visualize primary breast tumors due to its preferential binding to sigma receptors overexpressed in breast cancer cells. The study provided initial clinical results indicating successful tumor visualization in most patients with breast cancer.

Metabolic Pathways

Another study by Constantin and Pognat (1978) focused on the urinary metabolism of 1-(2-methoxy-2-phenyl)-ethyl-4-(2-hydroxy-3-methoxy-3-phenyl)-propyl-piperazine dihydrochloride (zipeprol) in humans, dogs, and rats. It provided insights into the metabolic pathways involving N-dealkylation, oxidation, hydroxylation, and methylation, which are crucial for understanding the drug's pharmacokinetics and potential interactions in biological systems.

Pharmacokinetics and Drug Metabolism

The study by Miao et al. (2012) on the disposition of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)-piperidine-4-carboxamide (CP-945,598) revealed the compound's pharmacokinetics, including slow absorption, extensive metabolism, and primary pathways involving N-de-ethylation and amide hydrolysis. Such studies are fundamental for developing safe and effective medication regimens.

Neurological Applications

The research by Didelot et al. (2010) on 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET scans in drug-resistant temporal lobe epilepsy (TLE) patients highlighted the role of compounds structurally similar to 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride in enhancing the specificity of PET scans for localizing epileptogenic zones, particularly in patients with atypical clinical histories or normal MRI results.

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-8-3-2-6-13(15)12-18-11-9-14-7-4-5-10-16-14;/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMPMQRDFQHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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